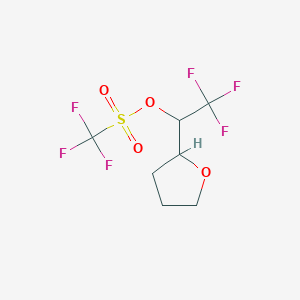

2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl trifluoromethanesulfonate

Description

Propriétés

IUPAC Name |

[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F6O4S/c8-6(9,10)5(4-2-1-3-16-4)17-18(14,15)7(11,12)13/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURXFUQBTOVEFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(C(F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401121015 | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,2-trifluoro-1-(tetrahydro-2-furanyl)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401121015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315366-26-7 | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,2-trifluoro-1-(tetrahydro-2-furanyl)ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315366-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,2-trifluoro-1-(tetrahydro-2-furanyl)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401121015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

The primary targets of 2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl trifluoromethanesulfonate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles.

Biochemical Pathways

As research progresses, it is expected that the affected pathways and their downstream effects will be identified.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown These properties are crucial in determining the bioavailability of the compound

Analyse Biochimique

Biochemical Properties

2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl trifluoromethanesulfonate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a reagent in the preparation of cyclic N-aryl hydroxamic acids via phase-transfer catalyzed alkylation of nitrobenzyl bromides. The interactions between this compound and these biomolecules are primarily based on its trifluoromethanesulfonate group, which can form strong bonds with nucleophiles, thereby facilitating various biochemical transformations.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism. Additionally, this compound has been observed to impact cell signaling pathways, which can result in changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. This compound can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under normal storage conditions, but it can degrade over extended periods or under specific conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate metabolic pathways and cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways. This compound interacts with enzymes and cofactors that play critical roles in metabolic processes. For example, it can inhibit enzymes involved in the glycolytic pathway, leading to changes in the levels of metabolites and overall metabolic flux. Additionally, this compound can affect the tricarboxylic acid cycle by modulating the activity of key enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function.

Activité Biologique

2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl trifluoromethanesulfonate is an organofluorine compound known for its unique reactivity and potential applications in medicinal chemistry and materials science. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a trifluoromethanesulfonate group attached to a carbon framework that includes an oxolane ring. Its molecular formula is , with a molecular weight of approximately 184.16 g/mol. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of an appropriate alcohol with trifluoromethanesulfonic anhydride under anhydrous conditions to prevent hydrolysis. The general reaction pathway is illustrated below:

- Formation of the sulfonate ester : The alcohol reacts with trifluoromethanesulfonic anhydride.

- Purification : The product is purified through distillation or chromatography.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. In vitro assays have demonstrated significant cell apoptosis and DNA damage in treated cells.

| Compound | Cell Line | IC50 (µM) | % Cell Death |

|---|---|---|---|

| 5b | LN229 | 10.14 | 51.58 |

| 5d | LN229 | 8.141 | 50.12 |

| 5m | LN229 | 10.48 | 53.65 |

These results indicate that the compound exhibits promising anticancer properties by inducing apoptosis in glioblastoma cells, as evidenced by TUNEL assays that detect DNA fragmentation.

The mechanism by which this compound induces cytotoxicity involves:

- Nucleophilic Substitution : The electrophilic nature of the trifluoromethanesulfonate group allows it to react with nucleophiles present in biological systems, leading to the formation of new bonds.

- DNA Damage : Treatment with the compound leads to extensive fragmentation of nuclear DNA, which is a hallmark of apoptosis.

Case Studies

In a study involving Drosophila melanogaster as a model organism for diabetes, compounds similar to this compound exhibited significant reductions in glucose levels, indicating potential anti-diabetic properties.

Applications

The compound's unique reactivity makes it suitable for various applications:

- Medicinal Chemistry : As a precursor for synthesizing fluorinated amino acids and other biologically active molecules.

- Materials Science : Utilized in developing novel materials due to its stable fluorinated structure.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The trifluoromethanesulfonate group acts as an excellent leaving group, facilitating nucleophilic substitutions. Common nucleophiles include amines, alcohols, and thiols.

Key Data

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where the triflate group’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbon. This allows efficient displacement by nucleophiles such as amines or alkoxides .

Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, due to its stability under catalytic conditions.

Example Reaction

| Substrate | Catalyst/Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Arylboronic acids | Pd(PPh3)4, K2CO3 | THF | 80°C | 50–75% |

Key Observations :

-

The triflate group’s stability under inert atmospheres (N2/Ar) ensures compatibility with transition-metal catalysts.

-

Reactions typically require anhydrous solvents and elevated temperatures for optimal yields .

Esterification and Etherification

The compound reacts with alcohols or carboxylates to form ethers or esters, leveraging the triflate’s leaving-group ability.

Experimental Protocol

-

Ether Synthesis :

-

Ester Synthesis :

Reactivity with Thiols and Amines

Thiols and amines readily undergo substitution reactions under mild conditions:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiophenol | K2CO3, acetonitrile, rt | Thioether | 78% | |

| Benzylamine | DCM, rt (2h) | Secondary amine | 82% |

Safety Note :

Reactions often release triflic acid, necessitating neutralization with mild bases (e.g., NaHCO3) during workup .

Comparative Reactivity Table

| Reaction Type | Preferred Solvent | Temperature Range | Typical Bases | Yield Range |

|---|---|---|---|---|

| Nucleophilic substitution | DCM, acetonitrile | 0°C to reflux | NaH, K2CO3 | 29–85% |

| Cross-coupling | THF, toluene | 50–100°C | K2CO3, Cs2CO3 | 50–75% |

| Etherification | DMF, DCM | rt to 60°C | NaH | 60–85% |

Degradation and Stability

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

The compound is compared below with two structurally related fluorinated esters from the provided evidence, focusing on substituents, functional groups, and inferred reactivity.

Data Table: Key Structural Features and Properties

Detailed Comparison

Ester Group Reactivity

- Target Compound : The triflate group is a superior leaving group compared to phosphonate esters, enabling rapid nucleophilic substitutions (e.g., in alkylation or arylation reactions). This contrasts with the methylphosphonate ester in the 3-methoxyphenyl analog , which is less reactive due to stronger P–O bonds and poorer leaving-group capability.

- Triflusulfuron Methyl Ester : Contains a sulfonylurea group, which is hydrolytically stable under physiological conditions but enzymatically cleaved in plants, conferring herbicidal properties.

Substituent Effects

- Oxolane vs. Aromatic Substituents: The oxolane ring in the target compound introduces a polar, non-aromatic ether group, enhancing solubility in polar aprotic solvents (e.g., THF, DMSO).

- Trifluoroethoxy in Triflusulfuron : The trifluoroethoxy group in triflusulfuron contributes to lipophilicity, aiding membrane penetration in plants.

Fluorination Patterns

- All three compounds feature trifluoromethyl/trifluoroethoxy groups, which impart electronegativity and metabolic resistance.

Méthodes De Préparation

Detailed Synthetic Procedure

- 2,2,2-Trifluoro-1-(oxolan-2-yl)ethanol: The alcohol precursor containing the oxolane ring and trifluoromethyl group.

| Reagent/Condition | Role | Typical Amount/Condition |

|---|---|---|

| Trifluoromethanesulfonic anhydride (Tf2O) | Electrophilic triflate source | 1.1 equivalents relative to alcohol |

| Base (e.g., pyridine, triethylamine) | Acid scavenger, neutralizes triflic acid byproduct | 1.5 equivalents |

| Solvent (e.g., dichloromethane) | Reaction medium | Anhydrous, inert atmosphere |

| Temperature | Controls reaction rate and selectivity | 0 °C to room temperature |

| Reaction time | Ensures complete conversion | 1–3 hours |

- The lone pair on the hydroxyl oxygen of the alcohol attacks the electrophilic sulfur in triflic anhydride.

- This forms an intermediate triflate ester and triflic acid.

- The base present scavenges the triflic acid to prevent side reactions.

- The result is the formation of 2,2,2-trifluoro-1-(oxolan-2-yl)ethyl trifluoromethanesulfonate.

Representative Synthesis Example

| Step | Description |

|---|---|

| 1 | Dissolve 2,2,2-trifluoro-1-(oxolan-2-yl)ethanol in dry dichloromethane under inert atmosphere. |

| 2 | Cool the solution to 0 °C using an ice bath. |

| 3 | Add the base (e.g., pyridine) slowly with stirring. |

| 4 | Slowly add trifluoromethanesulfonic anhydride dropwise to the reaction mixture. |

| 5 | Stir the mixture at 0 °C for 1 hour, then allow to warm to room temperature and stir for additional 1–2 hours. |

| 6 | Quench the reaction by adding water carefully. |

| 7 | Extract the organic layer, wash with aqueous solutions (e.g., sodium bicarbonate), dry over anhydrous sodium sulfate. |

| 8 | Concentrate under reduced pressure and purify by column chromatography or distillation if necessary. |

Analytical Data and Purity Assessment

Purity and identity of the synthesized compound can be confirmed by:

- NMR Spectroscopy: Characteristic signals for trifluoromethyl groups and oxolane protons.

- Mass Spectrometry: Molecular ion peak at m/z corresponding to 302.19 g/mol.

- Infrared Spectroscopy: Strong absorption bands for sulfonate ester group (S=O stretching).

- Thin Layer Chromatography (TLC): To monitor reaction progress and purity.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Material | 2,2,2-Trifluoro-1-(oxolan-2-yl)ethanol |

| Key Reagent | Trifluoromethanesulfonic anhydride (Tf2O) |

| Base | Pyridine or triethylamine |

| Solvent | Anhydrous dichloromethane |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1–3 hours |

| Purification | Extraction, drying, chromatography or distillation |

| Analytical Techniques | NMR, MS, IR, TLC |

| Safety Considerations | Corrosive reagents, requires PPE and fume hood |

Q & A

Q. Methodological Insight :

- Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC) or ¹⁹F NMR to detect the disappearance of the hydroxyl precursor .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure isolates the product .

What spectroscopic methods are recommended for characterizing this compound, and how do key spectral features (e.g., NMR, IR) aid in structural confirmation?

Basic Question

Key Techniques :

- ¹H/¹³C NMR : The oxolane ring protons (δ 1.6–2.2 ppm for CH₂; δ 3.6–4.0 ppm for OCH₂) and the trifluoroethyl group (δ 4.5–5.0 ppm for CF₃CH₂O) are diagnostic. The triflate group (SO₂CF₃) is observed as a singlet in ¹⁹F NMR at δ -75 to -80 ppm .

- IR Spectroscopy : Strong absorptions at 1220–1250 cm⁻¹ (S=O stretching) and 1130–1180 cm⁻¹ (C-F stretching) confirm the triflate and trifluoroethyl groups .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for structural refinement, particularly to resolve stereochemistry at the oxolane ring .

Q. Methodological Insight :

- Data Interpretation : Coupling constants in ¹H NMR (e.g., J = 6–8 Hz for oxolane protons) distinguish axial/equatorial conformers. Overlapping signals may require 2D NMR (COSY, HSQC) .

What role does the oxolane substituent play in the reactivity of this triflate ester in SN2 reactions, and how does it compare to other alkyl triflates?

Advanced Question

The oxolane ring introduces steric and electronic effects:

- Steric Hindrance : The bicyclic structure restricts nucleophilic attack at the triflate-bearing carbon, slowing SN2 kinetics compared to linear alkyl triflates (e.g., 2,2,2-trifluoroethyl triflate) .

- Electronic Effects : The electron-donating oxygen in the oxolane ring destabilizes the transition state, further reducing reactivity.

Q. Comparative Data :

| Triflate | Relative SN2 Rate (vs. CH₃OTf) | Dominant Mechanism |

|---|---|---|

| 2,2,2-Trifluoroethyl triflate | 1.2 | SN2 |

| Oxolane-derived triflate (this compound) | 0.3 | SN1/SN2 mixed |

Q. Methodological Insight :

- Kinetic Studies : Rates are determined via competition experiments using standardized nucleophiles (e.g., KI in acetone) .

How can contradictions in kinetic data for reactions involving this compound be systematically analyzed and resolved?

Advanced Question

Contradictions often arise from solvent effects, nucleophile strength, or competing mechanisms. A stepwise approach includes:

Control Experiments :

- Vary solvent polarity (e.g., DMSO vs. THF) to assess SN1/SN2 dominance .

- Use deuterated solvents to study kinetic isotope effects.

Computational Modeling :

- Density Functional Theory (DFT) calculations (e.g., Gaussian) model transition states and energy barriers .

Cross-Validation :

- Compare results with structurally analogous triflates (e.g., cyclohexylmethyl triflate) to identify trends .

Case Study :

Discrepancies in activation parameters (ΔH‡, ΔS‡) for hydrolysis were resolved by identifying trace water in "anhydrous" THF via Karl Fischer titration, emphasizing the need for rigorous solvent drying .

What strategies optimize the use of this compound in stereospecific glycosylation or fluorinated polymer synthesis?

Advanced Question

Glycosylation :

- The triflate acts as a leaving group in glycosyl donors. The oxolane ring stabilizes oxocarbenium ion intermediates, enhancing stereoselectivity when paired with chiral auxiliaries .

Polymer Synthesis : - Chain-Transfer Agent : The triflate initiates cationic polymerization of fluorinated monomers (e.g., trifluoroethylene) via a living polymerization mechanism .

Q. Methodological Insight :

- Temperature Control : Polymerizations are conducted at -78°C (using dry ice/acetone baths) to suppress chain termination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.